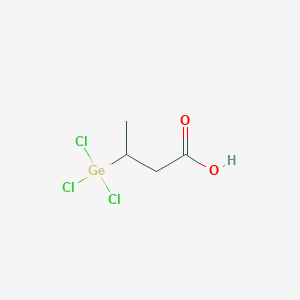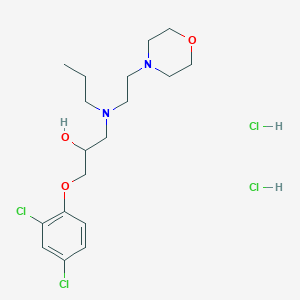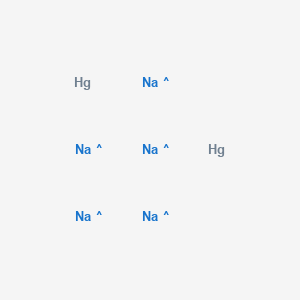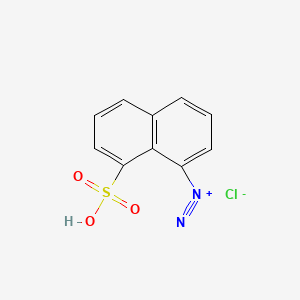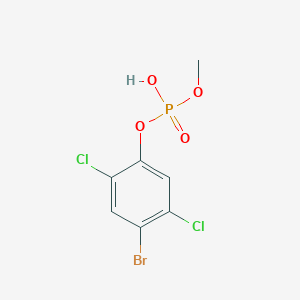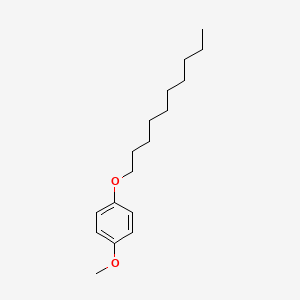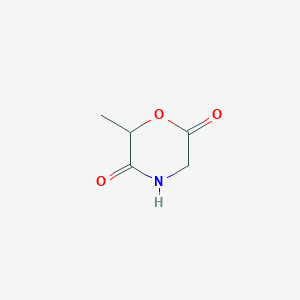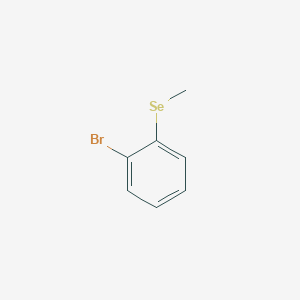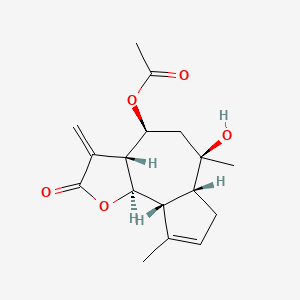
cumambrin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cumambrin A is a natural compound isolated from the plant Chrysanthemum indicum L. It belongs to the sesquiterpene lactone family and has shown significant potential in various biological and medicinal applications .
Preparation Methods
Cumambrin A can be isolated from the dried flowers of Chrysanthemum boreale Makino. The complete structure of this compound has been verified by single crystal X-ray diffraction . The synthetic routes and industrial production methods for this compound are not extensively documented, but its isolation from natural sources remains the primary method of preparation .
Chemical Reactions Analysis
Cumambrin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include receptor activator of NF-κB ligand (RANKL)-induced NF-κB and nuclear factor of activated T-cell activity and ERK phosphorylation . The major products formed from these reactions are not extensively documented, but this compound has been shown to inhibit the expression of osteoclast marker genes including cathepsin K, calcitonin receptor, and V-ATPase d2 .
Scientific Research Applications
Cumambrin A has been extensively studied for its potential therapeutic effects, particularly in the treatment of osteoporosis. It significantly inhibits osteoclast formation and bone resorption through the suppression of RANKL-induced signaling pathways . Additionally, this compound has shown potential in preventing estrogen withdrawal-induced bone loss in an in vivo ovariectomized mouse model . Its applications extend to various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Cumambrin A exerts its effects by significantly inhibiting osteoclast formation and bone resorption. It achieves this through the suppression of RANKL-induced NF-κB and nuclear factor of activated T-cell activity and ERK phosphorylation . This inhibition leads to the suppression of osteoclast marker genes, including cathepsin K, calcitonin receptor, and V-ATPase d2 .
Comparison with Similar Compounds
Cumambrin A is unique due to its specific inhibition of osteoclast formation and bone resorption through the suppression of RANKL-induced signaling pathways . Similar compounds in the sesquiterpene lactone family include parthenolide, helenalin, and costunolide . These compounds also exhibit various biological activities, but this compound’s specific mechanism of action and therapeutic potential in osteoporosis treatment set it apart .
Properties
CAS No. |
20482-33-1 |
|---|---|
Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[(3aR,4S,6R,6aR,9aR,9bR)-6-hydroxy-6,9-dimethyl-3-methylidene-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-5-6-11-13(8)15-14(9(2)16(19)22-15)12(21-10(3)18)7-17(11,4)20/h5,11-15,20H,2,6-7H2,1,3-4H3/t11-,12+,13+,14-,15-,17-/m1/s1 |
InChI Key |
XMJROHDIQQOWTO-NRPXGKOBSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H]([C@H](C[C@@]2(C)O)OC(=O)C)C(=C)C(=O)O3 |
Canonical SMILES |
CC1=CCC2C1C3C(C(CC2(C)O)OC(=O)C)C(=C)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid](/img/structure/B14711235.png)
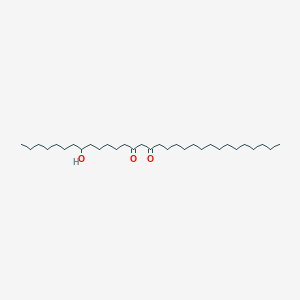
![Ethyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14711250.png)
